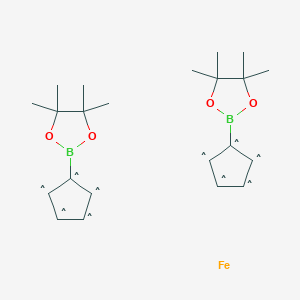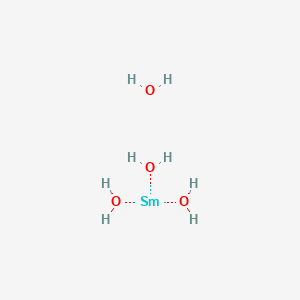
Tribromothulium;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tribromothulium;hydrate, also known as thulium tribromide hydrate, is a chemical compound with the molecular formula TmBr₃·xH₂O. It is a rare earth metal halide that contains thulium in its +3 oxidation state. This compound is typically found in a solid form and is known for its high purity and sensitivity to moisture .
作用機序
Tribromothulium hydrate, also known as Thulium bromide hydrate, is a compound with the chemical formula TmBr3·XH2O . It is a crystalline compound of one thulium atom and three bromine atoms
Mode of Action
It is known to be used as a reagent for the complexation of lanthanide bromides with aluminum bromide . This suggests that it may interact with these substances in a way that facilitates their reaction.
Result of Action
Its primary use is as a reagent in the complexation of lanthanide bromides with aluminum bromide , suggesting it may facilitate certain chemical reactions.
Action Environment
It is known to be hygroscopic , meaning it absorbs moisture from the air, which could potentially influence its stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
Tribromothulium;hydrate can be synthesized through the reaction of thulium oxide (Tm₂O₃) with hydrobromic acid (HBr). The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction is as follows: [ \text{Tm}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{TmBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is produced by reacting thulium metal with bromine gas (Br₂) in a controlled environment. The reaction is exothermic and requires careful handling to prevent unwanted side reactions. The product is then purified and hydrated to obtain the desired hydrate form .
化学反応の分析
Types of Reactions
Tribromothulium;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and chlorine (Cl₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include other halides such as fluorine (F₂) and iodine (I₂).
Major Products Formed
Oxidation: Thulium(IV) compounds.
Reduction: Thulium(II) compounds.
Substitution: Mixed halide compounds such as TmBr₂F and TmBr₂I.
科学的研究の応用
Tribromothulium;hydrate has several scientific research applications, including:
Chemistry: Used as a reagent for the complexation of lanthanide bromides with aluminum bromide.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Studied for its potential therapeutic applications, including its use in cancer treatment.
Industry: Used in the development of advanced ceramic discharge lamps and metal halide lamps
類似化合物との比較
Similar Compounds
- Thulium(III) chloride (TmCl₃)
- Thulium(III) nitrate (Tm(NO₃)₃)
- Thulium(III) fluoride (TmF₃)
Uniqueness
Tribromothulium;hydrate is unique due to its specific bromide composition, which imparts distinct chemical and physical properties. Compared to other thulium halides, it has different solubility, reactivity, and stability characteristics, making it suitable for specific applications in research and industry .
特性
IUPAC Name |
tribromothulium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSCMZMWDFBQLO-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Br[Tm](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H2OTm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B6288894.png)
![barium(2+);[(2R,3S,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B6288902.png)
![(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B6288920.png)


![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide 0.25 M in Tetrahydrofuran](/img/structure/B6288939.png)





![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)
